molecular formula C14H14N2O6 B11460894 6-Oxo-2-(3,4,5-trimethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylic acid

6-Oxo-2-(3,4,5-trimethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B11460894
M. Wt: 306.27 g/mol
InChI Key: LOIKMOBNBLDUIF-UHFFFAOYSA-N
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Description

6-Oxo-2-(3,4,5-trimethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with a trimethoxyphenyl group and a carboxylic acid group. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-(3,4,5-trimethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea. The reaction is usually carried out under acidic conditions and elevated temperatures to facilitate the formation of the dihydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-(3,4,5-trimethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of pyrimidine derivatives with altered oxidation states.

    Reduction: Formation of hydroxylated derivatives.

    Substitution: Formation of substituted trimethoxyphenyl derivatives.

Scientific Research Applications

6-Oxo-2-(3,4,5-trimethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxo-2-(3,4,5-trimethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4,5-Trimethoxyphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid
  • 2-(3,4,5-Trimethoxyphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidine-5-carbonitrile

Uniqueness

6-Oxo-2-(3,4,5-trimethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C14H14N2O6

Molecular Weight

306.27 g/mol

IUPAC Name

6-oxo-2-(3,4,5-trimethoxyphenyl)-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C14H14N2O6/c1-20-9-4-7(5-10(21-2)11(9)22-3)12-15-6-8(14(18)19)13(17)16-12/h4-6H,1-3H3,(H,18,19)(H,15,16,17)

InChI Key

LOIKMOBNBLDUIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

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